![molecular formula C15H25N3O4S3 B11929173 3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is a cleavable, biotinylated crosslinker. This compound is widely used in chemical biology for labeling target proteins in biological experiments and assays. It features a biotin group and propanoic acid separated by a disulfide linkage, which allows for the removal of the biotin group under reducing conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves the conjugation of biotin with a disulfide-containing linker. The general synthetic route includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Disulfide Linker: The activated biotin is then reacted with a disulfide-containing amine, such as cystamine, to form the biotinylated disulfide linker.
Coupling with Propanoic Acid: The biotinylated disulfide linker is further reacted with propanoic acid under mild conditions to yield the final product
Industrial Production Methods
Industrial production of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS and DCC.
Scale-Up of Disulfide Linker Formation: The activated biotin is reacted with cystamine in large reactors.
Final Coupling and Purification: The biotinylated disulfide linker is coupled with propanoic acid, followed by purification using techniques such as crystallization or chromatography
化学反应分析
Types of Reactions
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid undergoes several types of chemical reactions:
Reduction: The disulfide bond can be cleaved under reducing conditions using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Acylation: The carboxyl group of propanoic acid allows for acylation reactions with amines or alcohols.
Biotinylation: The biotin group can be used for biotinylation of target proteins through either chemical or enzymatic acylation reactions .
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Coupling Reagents: N-hydroxysuccinimide (NHS), N,N’-dicyclohexylcarbodiimide (DCC)
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
Reduced Biotinylated Compounds: Upon reduction, the disulfide bond is cleaved, yielding biotinylated thiols.
Acylated Products: Acylation reactions yield biotinylated amides or esters .
科学研究应用
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid has numerous applications in scientific research:
Protein Labeling: Used for labeling target proteins in biological assays.
Proximity Biotinylation: Employed in cellular proximity biotinylation assays to label interacting proteins.
Chemical Biology Tools: Utilized in the synthesis of chemical biology tools for studying protein interactions and functions.
Drug Delivery: Investigated for its potential in targeted drug delivery systems due to its cleavable nature .
作用机制
The mechanism of action of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves:
Biotinylation: The biotin group binds to avidin or streptavidin with high affinity, allowing for the enrichment and detection of biotinylated targets.
Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the biotinylated target from the complex.
Acylation: The carboxyl group of propanoic acid allows for the formation of stable amide or ester bonds with target molecules .
相似化合物的比较
Similar Compounds
3-[2-N-(Biotinyl)aminoethylthio]propanoic Acid: Similar structure but lacks the disulfide linkage, making it non-cleavable.
Biotin-PEG3-Amine: Contains a polyethylene glycol (PEG) linker, providing increased solubility and flexibility.
Biotin-PEG3-Maleimide: Features a maleimide group for thiol-reactive biotinylation .
Uniqueness
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is unique due to its cleavable disulfide linkage, allowing for reversible biotinylation. This property makes it particularly useful in applications where temporary labeling is required .
属性
分子式 |
C15H25N3O4S3 |
|---|---|
分子量 |
407.6 g/mol |
IUPAC 名称 |
3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22) |
InChI 键 |
LUKYYZVIDAWYMZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)

![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)
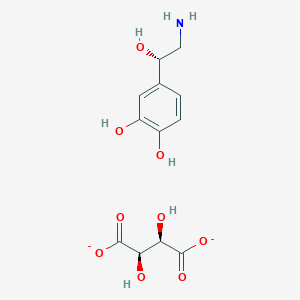
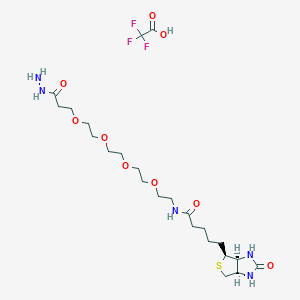
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

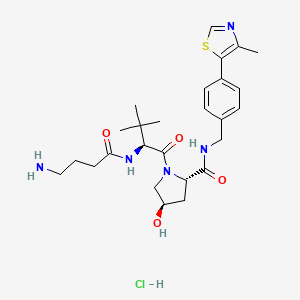
![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
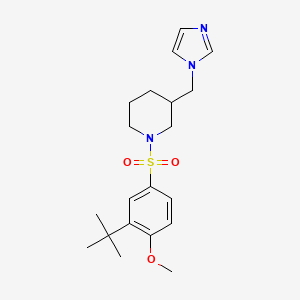
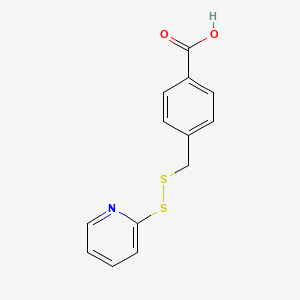
![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
